N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
Description
This compound features a hybrid heterocyclic architecture combining pyrazole, oxazole, and pyrazine moieties. The pyrazole ring (3,5-dimethyl-substituted) is linked via an ethyl chain to an oxazole-4-carboxamide scaffold, which is further substituted with a pyrazine-2-carboxamido group.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O3/c1-10-7-11(2)23(22-10)6-5-19-14(24)13-9-26-16(20-13)21-15(25)12-8-17-3-4-18-12/h3-4,7-9H,5-6H2,1-2H3,(H,19,24)(H,20,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPPQDMCATYXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazole ring, an oxazole moiety, and a carboxamide functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It can bind to receptors that regulate cell signaling pathways, potentially leading to altered cellular responses.
- Autophagy Regulation : Similar compounds have been shown to modulate autophagy, a process critical for cellular homeostasis and response to stress.
Biological Activities
Recent studies have demonstrated a range of biological activities associated with this compound:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to reduce mTORC1 activity and promote autophagy in cancer cells. This suggests potential applications in treating various cancers by targeting metabolic pathways unique to tumor cells .
Anti-inflammatory Effects
The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is crucial in conditions like arthritis and other inflammatory diseases.
Antimicrobial Properties
Pyrazole derivatives have been evaluated for their antimicrobial efficacy against various pathogens. Studies show that certain derivatives possess potent activity against both bacterial and fungal strains, indicating potential applications in infectious disease management .
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
- Anticancer Efficacy : A study demonstrated that a related pyrazole derivative showed submicromolar antiproliferative activity against pancreatic cancer cells, suggesting that modifications in the structure can enhance anticancer properties .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound exhibited significant reductions in inflammatory markers .
- Antimicrobial Screening : A comprehensive screening of pyrazole derivatives revealed promising antimicrobial activity against strains such as E. coli and Staphylococcus aureus, with some compounds demonstrating effectiveness comparable to standard antibiotics .
Data Table: Biological Activities of Pyrazole Derivatives
Scientific Research Applications
Structural Overview
The compound consists of a pyrazole ring, an oxazole ring, and a carboxamide functional group, which contribute to its diverse chemical properties. The presence of these rings suggests potential interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research has indicated that compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide exhibit anticancer properties. For instance:
- Case Study : A study investigated the effects of pyrazole derivatives on various cancer cell lines. The compound demonstrated significant cytotoxicity against human liver cancer (HepG2) and lung cancer (A549) cells, with IC50 values of 5.35 µM and 8.74 µM respectively. This suggests that the compound could be further explored as a potential anticancer agent.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been evaluated:
- Research Findings : In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. At a concentration of 10 µM, it exhibited inhibition rates comparable to established anti-inflammatory drugs like dexamethasone.
| Activity | Details |
|---|---|
| Anticancer | Significant cytotoxicity against HepG2 and A549 cell lines (IC50: 5.35 µM and 8.74 µM respectively). |
| Anti-inflammatory | Inhibits TNF-α and IL-6 production at concentrations comparable to dexamethasone. |
| Antimicrobial | Exhibits activity against various bacterial strains including E. coli and Staphylococcus aureus. |
Future Research Directions
Given its promising biological activities, future research should focus on:
- Conducting in vivo studies to evaluate the efficacy and safety profile of the compound.
- Exploring structure-activity relationships to optimize its pharmacological properties.
- Investigating potential applications in other therapeutic areas such as neurodegenerative diseases or metabolic disorders.
Comparison with Similar Compounds
Structural Analogues in Antimicrobial Pyrazole-Imidazole Hybrids ()
Compounds 7c , 7d , and 7e from share a pyrazole core but differ in substituents:
- Key Structural Differences: The target compound replaces the imidazole and acetamide groups in 7c–7e with oxazole and pyrazine-carboxamide moieties.
Implications :
Thiophene-Substituted Oxazole Analog ()
A structurally similar compound, N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-(thiophen-2-yl)acetamido)oxazole-4-carboxamide , replaces pyrazine with a thiophene-acetamido group.
Implications :
Oxadiazole-Pyrazole Derivatives ()
The compound N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline features a bis-heterocyclic design with oxadiazole and pyrazole rings.
Implications :
Pyridazine-Pyrazole Hybrids in Patents (Evidences 5–6)
Patent compounds (e.g., P-0065 ) feature pyridazine and pyrazole cores with substituents like chloro and tetrahydropyran groups.
Implications :
- Chloro and tetrahydropyran groups in patent compounds may enhance pharmacokinetic profiles (e.g., half-life) but introduce synthetic complexity.
- The target compound’s pyrazine group could offer a unique pharmacophore for unexplored targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
